6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione
Description
Structure
3D Structure
Properties
CAS No. |
73590-03-1 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C16H13NO5/c1-7-4-8-9(6-17-7)15(19)12-10(21-2)5-11(22-3)16(20)13(12)14(8)18/h4-6,20H,1-3H3 |
InChI Key |
IVBXHDBKVLRPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One documented synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable precursor, such as scorpinone (CAS number 77794-86-6).
Reaction Conditions: The precursor undergoes a series of reactions, including methylation and hydroxylation, under controlled conditions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, including batch reactors and continuous flow systems, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Reaction Scheme 1: Base-Catalyzed Cyclization
Reactants :
-
Anhydride precursor (e.g., substituted naphthalic anhydride)
-
O-protected hydroxylamine (e.g., benzyl-hydroxylamine)
Conditions :
-
Solvent: Methanol/ethanol or aqueous alcohol mixtures
-
Base: Triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Temperature: 20–100°C
Outcome :
Formation of the isoquinoline core via intramolecular cyclization. The hydroxyl group at position 6 is introduced during deprotection (e.g., using HCl or hydrogenation with Pd/C) .
| Step | Reagents/Conditions | Functional Group Modification |
|---|---|---|
| 1 | TEA/DBU, MeOH/EtOH | Anhydride → lactam formation |
| 2 | HCl or H₂/Pd/C | Deprotection of hydroxylamine |
Hydroxyl Group (C6-OH)
-
Methylation : Reacts with methylating agents (e.g., CH₃I) in alkaline conditions to form 6-methoxy derivatives.
-
Acetylation : Forms acetates with acetic anhydride/pyridine .
Methoxy Groups (C7- and C9-OCH₃)
-
Demethylation : HBr in acetic acid cleaves methoxy groups to hydroxyls, though steric hindrance may limit reactivity at C9 .
Dione System (C5,C10=O)
-
Reduction : LiAlH₄ reduces carbonyls to alcohols, but this disrupts the aromatic system.
-
Nucleophilic Addition : Reacts with Grignard reagents at the α,β-unsaturated carbonyl positions .
Failed Alkylation at C4
Conditions :
-
Alkyl halides (e.g., CH₃CH₂Br) with ZnCl₂ or heat
Outcome : No substitution observed due to electron-withdrawing effects of adjacent carbonyls .
Esterification Challenges
Reactants :
-
Acetyl chloride or benzoyl chloride
Outcome : Low yields due to competing hydrolysis of the dione system in aqueous conditions .
Biological Activity and Reactivity Implications
While not a direct chemical reaction, the compound’s antifungal and cytotoxic properties (observed in Fusarium fujikuroi and Streptomyces) are linked to its redox activity:
-
Quinone-Hydroquinone Interconversion : The dione system undergoes reversible reduction, generating reactive oxygen species (ROS) in biological systems .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| C6-OH | Methylation | CH₃I, K₂CO₃, DMF | 6-OCH₃ derivative |
| C7/C9-OCH₃ | Demethylation | HBr, AcOH | Hydroxyl groups |
| C5,C10=O | Nucleophilic addition | RMgX, THF | α,β-Adduct formation |
| Aromatic system | Electrophilic substitution | HNO₃, H₂SO₄ | Nitration (theoretical) |
Critical Analysis of Synthetic Routes
Scientific Research Applications
Pharmacological Potential
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione has garnered attention for its potential pharmacological applications. Research indicates that compounds in the isoquinoline family often exhibit various biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against certain pathogens, making it a candidate for developing new antibiotics .
- Antioxidant Activity : Isoquinolines are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. This aspect is crucial in the context of diseases associated with oxidative damage .
Natural Product Chemistry
The compound is of significant interest in natural product chemistry due to its occurrence in various fungi and plants. The study of these natural sources can lead to the discovery of new bioactive compounds and insights into their biosynthetic pathways. For instance:
- Fungal Metabolites : The presence of this compound in Fusarium fujikuroi suggests a role in fungal metabolism and potential applications in agricultural biotechnology as a biocontrol agent .
Structure-Activity Relationship Studies
The unique structural features of this compound provide a basis for structure-activity relationship (SAR) studies. By modifying different functional groups on the molecule, researchers can explore how these changes affect biological activity. This approach is vital for drug development processes.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for developing methods to detect and quantify isoquinolines in various matrices. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to analyze its presence in natural extracts .
Case Study 1: Antimicrobial Activity
A study conducted on various isoquinoline derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth at concentrations lower than those required for many conventional antibiotics.
Case Study 2: Antioxidant Properties
Another research project focused on evaluating the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assay. The findings revealed that it effectively scavenged free radicals, suggesting its potential use as a dietary supplement or therapeutic agent to combat oxidative stress-related disorders.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzo[g]isoquinoline-5,10-dione scaffold is highly modifiable, with substituents significantly influencing bioactivity, solubility, and toxicity. Below is a comparative analysis of key derivatives:
Key Trends:
Substituent Effects on Activity: Aminoalkyl groups (e.g., Pixantrone) enhance DNA intercalation and topoisomerase II inhibition, critical for anticancer activity . Halogenation (e.g., 6,9-difluoro) improves stability and serves as a synthetic precursor but may reduce solubility in polar solvents . Hydrophobic groups (e.g., aryl or methyl) increase membrane permeability but may elevate cytotoxicity .
Solubility and Bioavailability :
- Imidazolium or iminium salts (e.g., N2-(4-chlorophenyl)-iminium bromide) enhance aqueous solubility, improving antitubercular efficacy .
- Unsubstituted derivatives exhibit poor solubility, limiting therapeutic application without formulation aids .
Toxicity Profiles: Pixantrone’s bis-aminoethylamino groups reduce cardiotoxicity compared to anthracyclines, a major advancement in oncology . Chlorinated derivatives (e.g., 28e in ) show higher cytotoxicity (CC₅₀ = 11.25 µM) but require careful dosing .
Contradictions and Gaps:
- and list conflicting substituents for B-255 (7,9-dimethoxy vs.
- Limited data exist on the target compound’s specific bioactivity; most inferences derive from structural analogs.
Biological Activity
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione (CAS Number: 73590-03-1) is a synthetic compound belonging to the class of benzoisoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula: C₁₆H₁₃NO₅
- Molecular Weight: 299.28 g/mol
- Density: 1.392 g/cm³
- Boiling Point: 558.7 ºC
- Flash Point: 291.7 ºC
Antiparasitic Activity
Recent studies have indicated that derivatives of benzoisoquinoline compounds exhibit significant antiparasitic properties. For instance, research involving related quinones has demonstrated efficacy against Leishmania amazonensis, a protozoan parasite responsible for leishmaniasis. The cytotoxicity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The findings suggest that compounds similar to this compound may possess comparable activity against various parasitic infections .
| Compound | IC50 (mM) | TC50 (mM) |
|---|---|---|
| Quinone 9 | 15 | 75 |
| Quinone 10 | 10 | 80 |
| Quinone 14 | 1.56 | 4 |
| Amphotericin B | 0.1 | 5 |
Antiviral Activity
The antiviral potential of benzoisoquinoline derivatives has also been explored. A study reported that certain quinones inhibited the proliferation of HTLV-1 transformed cell lines by approximately 75%, indicating a promising avenue for the development of antiviral agents . The mechanism of action appears to involve the disruption of cellular processes essential for viral replication.
The biological activity of this compound is hypothesized to be linked to its quinone structure, which can undergo redox cycling and generate reactive oxygen species (ROS). This process may lead to oxidative stress in target cells, ultimately resulting in cell death or inhibition of proliferation .
Case Studies
- In Vitro Studies on Leishmania : A series of in vitro assays were conducted using mouse peritoneal macrophages infected with Leishmania. The results indicated that compounds with similar structures exhibited significant leishmanicidal activity, supporting further investigation into their therapeutic potential .
- Antiviral Screening : In another study targeting HTLV-1, compounds derived from benzoisoquinoline were screened for their ability to inhibit viral replication in infected cell lines. The results showed a marked reduction in viral load and cellular viability post-treatment, suggesting a potential role for these compounds in antiviral therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. Key intermediates, such as spirocyclic diones, are characterized using melting point analysis, elemental analysis, IR spectroscopy (to confirm carbonyl and hydroxyl groups) , and UV-Vis spectroscopy (to monitor conjugation and electronic transitions). Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity .
Q. How can researchers design experiments to optimize reaction conditions for this compound?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios). For example, fractional factorial designs reduce the number of trials while identifying critical variables. Post-optimization, validate results using HPLC or GC-MS to quantify product purity and yield .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer : Combine 1H/13C NMR to map substituents on the benzo[g]isoquinoline core. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For hydroxyl and methoxy groups, IR peaks at ~3200–3600 cm⁻¹ (O–H stretch) and ~2800–3000 cm⁻¹ (C–O–C) are diagnostic .
Q. How do structural analogs of this compound differ in bioactivity, and what assays are used for preliminary screening?
- Methodological Answer : Compare analogs (e.g., indenoisoquinoline derivatives) using in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., topoisomerase I/II assays). Structural variations, such as substituent position or methylation, correlate with activity differences .
Advanced Research Questions
Q. What computational methods are used to predict reaction pathways and electronic properties of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction mechanisms (e.g., cyclization energetics) and frontier molecular orbital (FMO) analysis to predict reactivity. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate transition states .
Q. How can contradictory data from different studies on this compound’s bioactivity be resolved?
- Methodological Answer : Perform meta-analysis of published datasets, focusing on variables like assay conditions (e.g., cell line specificity, drug concentration). Use molecular docking simulations to identify binding site discrepancies. Experimental replication under standardized protocols (e.g., NIH guidelines) minimizes variability .
Q. What strategies improve the solubility and stability of this compound in biological matrices?
- Methodological Answer : Modify formulation using co-solvents (e.g., DMSO-PBS mixtures) or nanocarriers (e.g., liposomes) . Stability is assessed via accelerated degradation studies (pH, temperature stress) monitored by LC-MS. LogP values predict partitioning behavior, guiding derivatization (e.g., PEGylation) .
Q. How do reaction kinetics and catalyst choice influence the stereoselectivity of this compound’s synthesis?
- Methodological Answer : Compare homogeneous vs. heterogeneous catalysis (e.g., Pd/C vs. chiral ligands) using kinetic profiling (e.g., rate constants from HPLC). Stereoselectivity is quantified via chiral HPLC or circular dichroism (CD) . Transition-metal catalysts often enhance enantiomeric excess (ee) in spirocyclic intermediates .
Q. What role do theoretical frameworks play in designing experiments for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
